2'-Deoxyuridine-1',2',3',4',5'-13C5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

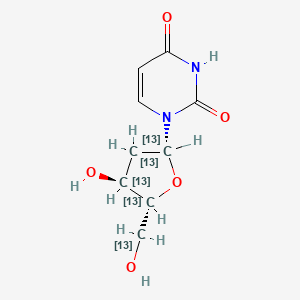

[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine: is a stable isotope-labeled compound, specifically a labeled analogue of 2’-Deoxyuridine. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of carbon-13 isotopes at specific positions in the molecule allows for detailed studies of metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine typically involves the incorporation of carbon-13 labeled precursors into the deoxyuridine structure. One common method involves the use of labeled glucose or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uracil derivatives, while reduction can yield various deoxyuridine analogues .

Scientific Research Applications

Chemistry: In chemistry, [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is used as a tracer to study reaction mechanisms and metabolic pathways. Its labeled carbon atoms allow researchers to track the movement and transformation of the molecule in various chemical processes.

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is incorporated into DNA strands, allowing scientists to monitor DNA replication and identify potential errors or mutations.

Medicine: In medicine, [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is used in diagnostic procedures and therapeutic research. It helps in understanding the metabolism of nucleosides and the effects of various drugs on DNA synthesis.

Industry: In industrial applications, this compound is used in the production of labeled nucleotides and other biochemicals. It is also used in environmental studies to trace the movement of pollutants and other substances.

Mechanism of Action

The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine involves its incorporation into DNA during replication. The labeled carbon atoms allow for precise tracking of the molecule’s movement and interactions within the cell. This compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing valuable insights into the molecular pathways and mechanisms of DNA replication and repair .

Comparison with Similar Compounds

2’-Deoxyuridine: The unlabeled analogue of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine, used in similar research applications but without the isotopic labeling.

5-Fluoro-2’-Deoxyuridine: A fluorinated analogue used in cancer research and treatment.

2’-Deoxycytidine: Another nucleoside analogue used in DNA synthesis studies.

Uniqueness: The uniqueness of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine lies in its stable isotope labeling, which allows for detailed and precise studies of metabolic pathways and molecular interactions. This makes it an invaluable tool in various fields of scientific research.

Biological Activity

2'-Deoxyuridine-1',2',3',4',5'-13C5 is a stable isotope-labeled analog of 2'-deoxyuridine, which is a crucial nucleoside in DNA synthesis. This compound is particularly valuable in biological research for studying DNA synthesis, repair mechanisms, and metabolic pathways. The isotopic labeling allows for precise tracking of metabolic processes without altering the compound's inherent properties.

- Chemical Formula : C4H12N2O5 (with five carbon atoms labeled with 13C)

- Molecular Weight : 233.17 g/mol

- CAS Number : 478510-94-0

As a nucleoside analog, this compound can be incorporated into DNA strands during replication. Its structural similarity to natural nucleosides allows it to competitively inhibit enzymes involved in nucleic acid synthesis or to be integrated into RNA/DNA molecules, potentially altering their functionality. This incorporation can affect cellular processes such as DNA replication and repair.

1. DNA Synthesis and Repair

The primary biological activity of this compound lies in its role in DNA synthesis. It is converted to deoxyuridine triphosphate (dUTP), which is essential for DNA polymerization. Studies have shown that this compound can effectively replace natural deoxyuridine in DNA strands, facilitating research into DNA repair mechanisms and nucleotide metabolism .

2. Cellular Uptake and Metabolism

Research indicates that uridine derivatives, including this compound, are actively taken up by cells. For instance, in pancreatic cancer models, uridine was shown to fuel metabolic pathways critical for tumor growth by being transformed into ribose-1-phosphate, which is then utilized in various biosynthetic processes . The isotopic labeling allows researchers to trace the incorporation of this compound into various metabolic pathways.

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of nucleoside analogs on cultured mammalian cells. Various assays, such as the MTT assay and colony-forming assays, have been employed to assess cell viability and proliferation rates following treatment with this compound. These studies are crucial for understanding the potential therapeutic applications of this compound in cancer treatment and other diseases .

Table 1: Comparison of Nucleosides

| Compound Name | Structure | Unique Features |

|---|---|---|

| Uridine | C9H12N2O6 | Natural nucleoside; essential for RNA synthesis |

| Cytidine | C9H13N3O5 | Involved in RNA synthesis |

| Adenosine | C10H13N5O3 | Key player in energy transfer |

| Guanosine | C10H13N5O5 | Involved in protein synthesis |

| 2'-Deoxyuridine | C9H11N2O4 | Precursor for DNA synthesis |

| This compound | C413H12N2O5 | Isotopically labeled; useful for tracking metabolism |

Case Studies

-

Pancreatic Cancer Metabolism :

A study demonstrated that uridine derivatives could significantly impact the metabolic pathways in pancreatic cancer cells. Following administration of this compound, researchers observed robust incorporation into nucleotide pools and subsequent metabolic intermediates, indicating its role in supporting tumor growth . -

Toxicity Assessment :

Various cytotoxicity assays were conducted using different cell lines to assess the safety profile of this compound. Results indicated varying degrees of cytotoxicity depending on the concentration and duration of exposure, highlighting the need for careful dosage determination in therapeutic applications .

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-REYOYZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.